N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide
Overview
Description
N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of naphthaldehyde-based Schiff bases These compounds are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide typically involves the condensation reaction between 1-hydroxynaphthaldehyde and a suitable amine, followed by cyclization. The reaction is usually carried out in an ethanol solution under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Advanced purification techniques such as column chromatography or crystallization may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and coordinate with metal ions, which can influence various biochemical processes. Additionally, its naphthalene ring structure allows it to participate in π-π interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide
- (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide
- N-((4-bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide
Uniqueness
N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide stands out due to its unique combination of a naphthalene ring, phenylmethyl group, and cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[(1-hydroxynaphthalen-2-yl)-phenylmethyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c26-23-20-14-8-7-9-17(20)15-16-21(23)22(18-10-3-1-4-11-18)25-24(27)19-12-5-2-6-13-19/h1,3-4,7-11,14-16,19,22,26H,2,5-6,12-13H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKZQXZGPDJLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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